Polar Surface Area (PSA) and Hydrogen-Bond Donor Count: 1-Hydroxy-2-tridecen-4-one vs. 2-Tridecen-4-one
1-Hydroxy-2-tridecen-4-one possesses a computed topological polar surface area (TPSA) of 37.30 Ų and provides one hydrogen-bond donor (the C-1 hydroxyl) plus two hydrogen-bond acceptors (the ketone oxygen and the hydroxyl oxygen) . In contrast, its closest non-hydroxylated analog, 2-tridecen-4-one (CAS 142449-96-5), has a TPSA of only 17.07 Ų, zero H-bond donors, and a single H-bond acceptor . This difference (ΔTPSA = 20.23 Ų; ΔHBD = +1) places the two compounds in distinct regions of common drug-likeness and permeability prediction models (e.g., the Boiled-Egg model), where a TPSA below ~20 Ų suggests high passive blood–brain barrier permeability, while a TPSA above ~35 Ų predicts significantly reduced CNS penetration.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | TPSA = 37.30 Ų; HBD = 1; HBA = 2; LogP = 3.24 |
| Comparator Or Baseline | 2-Tridecen-4-one (CAS 142449-96-5): TPSA = 17.07 Ų; HBD = 0; HBA = 1; LogP = 4.9 |
| Quantified Difference | ΔTPSA = +20.23 Ų (+118% increase); ΔHBD = +1; ΔLogP = −1.66 |
| Conditions | Computed physicochemical properties from standardized cheminformatics prediction (PubChem/ChemSrc data). |
Why This Matters
A ΔTPSA of >20 Ų and the gain of one H-bond donor constitute a binary classification shift in most in silico ADME filters; procurement for permeability-sensitive assays must not interchangeably source these two compounds.
